molecular formula C11H21N3 B11737324 N-butyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

N-butyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11737324
M. Wt: 195.30 g/mol
InChI Key: ZOACDVBEVMSGJI-UHFFFAOYSA-N
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Description

N-butyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structural features, including a butyl group, a methyl group, and an isopropyl group attached to the pyrazole ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole core.

    Substitution reactions: The introduction of the butyl, methyl, and isopropyl groups can be carried out through various substitution reactions. For example, alkylation reactions using appropriate alkyl halides in the presence of a base can introduce these groups onto the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation products: Various oxidized derivatives depending on the specific conditions and reagents used.

    Reduction products: Reduced forms of the compound with altered functional groups.

    Substitution products: Compounds with different substituents on the pyrazole ring.

Scientific Research Applications

N-butyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-butyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and leading to its observed biological effects.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

    Gene expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

N-butyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    N-butyl-3-methyl-1H-pyrazol-4-amine: Lacks the isopropyl group, which may result in different chemical and biological properties.

    N-butyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Lacks the methyl group, potentially altering its reactivity and biological activity.

    3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Lacks the butyl group, which may affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-butyl-3-methyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C11H21N3/c1-5-6-7-12-11-8-14(9(2)3)13-10(11)4/h8-9,12H,5-7H2,1-4H3

InChI Key

ZOACDVBEVMSGJI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1C)C(C)C

Origin of Product

United States

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